1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE
CAS No.:
Cat. No.: VC8604907
Molecular Formula: C23H23FN6
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23FN6 |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 1-(2,4-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C23H23FN6/c1-16-3-8-21(17(2)13-16)30-23-20(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)19-6-4-18(24)5-7-19/h3-8,13-15H,9-12H2,1-2H3 |
| Standard InChI Key | PYNAQPHABVNSSS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F)C |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Introduction
1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The compound also includes a piperazine ring linked to a 4-fluorophenyl group, contributing to its potential pharmacological properties.
Synthesis and Preparation
The synthesis of 1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine typically involves multi-step reactions. These may include:
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Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core through condensation reactions.
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Step 2: Introduction of the piperazine ring via alkylation or acylation reactions.
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Step 3: Attachment of the 4-fluorophenyl group to the piperazine ring.
Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and characterize the final product.
Biological Activity and Applications
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have shown potential in pharmacology due to their ability to interact with specific biological targets. These interactions can lead to anticancer and anti-inflammatory effects. The presence of a piperazine ring linked to a fluorophenyl group may enhance the compound's ability to bind to enzymes or receptors, potentially modulating protein kinase activity, similar to other related compounds .
Potential Applications Table
| Application | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth by interacting with specific cellular targets. |
| Anti-inflammatory | May reduce inflammation by modulating enzyme activity involved in inflammatory pathways. |
| Neurological Disorders | Could be explored for treating conditions related to protein kinase dysregulation. |
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